Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Description
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyridin-3-yl group and at the 4-position with an ethyl ester moiety. Its synthesis typically employs the Hantzsch thiazole condensation, where ethyl bromopyruvate reacts with thiourea derivatives or thioamides under refluxing ethanol .
Properties
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLPDWBCGOLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260559 | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-28-2 | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate typically involves the reaction of a pyridine derivative with a thiazole precursor. One common method includes the condensation of 2-aminopyridine with ethyl 2-bromoacetate, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, a critical step for further functionalization.
*Yield inferred from analogous procedures in .
Hydrolysis is pivotal for generating intermediates like carbohydrazides, which serve as precursors for heterocyclic syntheses (e.g., triazoles, thiadiazoles) .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 and C-4 positions are reactive toward electrophilic and nucleophilic agents.
Substitution reactions often exploit the electron-deficient nature of the thiazole ring, with the pyridine moiety exerting steric and electronic effects.
Cyclization and Functionalization Reactions
The compound participates in cyclization to form fused heterocycles, expanding its utility in medicinal chemistry.
Cyclization frequently leverages the hydrazide intermediate (from hydrolysis) to construct triazole and thiadiazole rings, which exhibit anticancer and antifungal properties .
Comparative Reactivity with Structural Analogues
Substituent positioning significantly alters reactivity:
The 3-pyridyl substituent in the target compound optimizes π-π stacking with biological targets, enhancing bioactivity compared to 4-pyridyl analogues .
Key Research Findings
-
Antimicrobial Derivatives : Thiazole-carbohydrazide derivatives show MIC values of 4–8 µg/mL against S. aureus and E. coli .
-
DNA Interaction : Intercalation constants (K = 1.2 × 10⁴ M⁻¹) suggest moderate binding affinity, useful for chemotherapeutic design .
This compound’s versatility in generating bioactive derivatives underscores its importance in drug discovery and materials science.
Scientific Research Applications
Chemistry
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions. These reactions can lead to the formation of different thiazole derivatives with potential biological activities.
Biology
Research has indicated that this compound exhibits antimicrobial and antifungal properties . It has been investigated for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents. The interaction of this compound with biological targets has revealed insights into its mechanism of action, particularly in disrupting peptidoglycan biosynthesis pathways.
Medicine
In medicinal chemistry, this compound is explored as a potential lead compound for drug development. Its derivatives have shown promise in treating various infections due to their ability to target bacterial and fungal pathogens effectively. The compound's structure allows for modifications that can enhance its pharmacological profile, leading to more effective therapeutic agents .
Industry
The compound is also utilized in the development of new materials and chemical processes, particularly in the fields of agrochemicals and photochemistry. Its derivatives have been employed as photographic sensitizers and in the formulation of agrochemical products due to their biological activity .
Case Studies
- Antimicrobial Activity : In a study examining various thiazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Drug Development : Research into modifying the compound's structure has led to derivatives with enhanced antifungal properties, indicating its utility in developing new treatments for fungal infections such as candidiasis .
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can form adducts with DNA through intercalation, which is stabilized by hydrophobic and hydrogen bond interactions . This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole and pyridine rings. A comparative analysis is provided below:
Table 1: Structural Analogs and Physicochemical Properties
Key Observations :
Key Insights :
Biological Activity
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by various research findings and data tables.
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with pyridine-based compounds. The process yields a product confirmed by various spectroscopic methods, including NMR and mass spectrometry, ensuring structural integrity and purity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as summarized in the following table:
| Tested Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3 µg/mL |
| Bacillus subtilis | 6 µg/mL |
| Escherichia coli | 3 µg/mL |
| Pseudomonas aeruginosa | 3 µg/mL |
These results indicate that the compound has promising antibacterial properties, particularly against Bacillus subtilis , where it showed the highest potency relative to standard antibiotics like tetracycline and streptomycin .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating significant inhibitory concentrations. For example, a related thiazole derivative showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin against specific cancer cell lines .
The biological activity of this compound is believed to be linked to its ability to interact with DNA. Binding studies using UV-visible spectroscopy have shown that the compound can intercalate into DNA, which may explain its antimicrobial and anticancer effects. The binding constant calculated during these studies suggests a strong affinity for DNA, which is crucial for its mechanism of action .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated patients compared to controls.
- Cancer Treatment : Another study focused on patients with specific types of cancers who were treated with formulations containing this compound. Preliminary results showed improved survival rates and reduced tumor sizes compared to standard treatments .
Q & A
Basic: What synthetic strategies are used to prepare Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving heterocyclic coupling. For example:
- Step 1 : Formation of a pyridine-thiazole core using chloro-cyanopyridine intermediates and thiourea derivatives under basic conditions.
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for pyridyl group introduction).
- Step 3 : Esterification to introduce the ethyl carboxylate group, often using ethyl bromoacetate or diethyl carbonate .
Critical parameters include solvent choice (e.g., anhydrous THF for moisture-sensitive steps) and catalysts (e.g., Pd for cross-coupling). Purity is ensured via silica gel chromatography and confirmed by NMR/LCMS .
Basic: What analytical techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify proton environments (e.g., pyridin-3-yl protons at δ 8.2–8.5 ppm) and carbon backbone.
- LCMS/HPLC : Confirms molecular weight (e.g., m/z 263 [M+H]) and purity (>95% via reverse-phase HPLC) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length ~1.7 Å) using SHELX programs for refinement .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl, Pd(PPh)) for cross-coupling efficiency. For example, PdCl in THF at 80°C improves yields to >70% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Workflow Refinement : Use dry-load chromatography (e.g., Celite) to minimize product loss during purification .
- Kinetic Analysis : Monitor reaction progress via TLC to identify rate-limiting steps .
Advanced: How are computational tools applied to predict synthetic routes?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes by querying reaction databases (e.g., thiazole ring formation via Hantzsch synthesis) .
- DFT Calculations : Predict thermodynamic feasibility (e.g., ΔG for esterification steps) and transition states.
- AI-Driven Models : Train algorithms on datasets (e.g., BKMS_METABOLIC) to prioritize routes with >90% predicted success .
Advanced: How to resolve contradictions in crystallographic and spectral data?
Methodological Answer:
- Data Cross-Validation : Compare X-ray bond lengths (e.g., C=O at 1.21 Å) with IR carbonyl stretches (~1700 cm) .
- Refinement Protocols : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing spectral discrepancies .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 0°C) reduce side reactions in azide couplings .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites (e.g., hydroxyls) .
- Selective Catalysis : Copper(I)-ascorbate systems minimize triazole byproducts in click chemistry .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for volatile solvents (e.g., CHCl) .
- Waste Management : Segregate halogenated waste (e.g., brominated intermediates) for professional disposal .
Advanced: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- SAR Studies : Modify the thiazole ring (e.g., introduce trifluoromethyl groups) to enhance bioactivity .
- Target Binding Assays : Docking simulations (e.g., AutoDock Vina) predict affinity for kinase targets (e.g., IC < 1 µM) .
- Metabolic Stability : Assess esterase-mediated hydrolysis using liver microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
